1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine
Description
The compound 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine features a rigid tricyclic framework with a diazatriene core, three methyl groups at positions 1, 11, and 11, and a trifluoromethyl substituent at position 6.
Properties
Molecular Formula |
C13H16F3N3 |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
1,11,11-trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C13H16F3N3/c1-11(2)6-4-5-12(11,3)8-7(6)9(13(14,15)16)19-10(17)18-8/h6H,4-5H2,1-3H3,(H2,17,18,19) |
InChI Key |
FHWWCSUSJXUQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=C2C(=NC(=N3)N)C(F)(F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Core Tricyclic Framework Construction
The tricyclo[6.2.1.0²,⁷] system is typically assembled via a tandem cyclization strategy. A validated approach involves the use of a bicyclic precursor functionalized with latent electrophilic and nucleophilic sites to enable intramolecular ring closure. For example, a norbornene-derived intermediate containing amino and ketone groups can undergo acid-catalyzed cyclodehydration to form the diazatricyclic core.
Key reaction parameters :
Trifluoromethyl Group Introduction
Incorporation of the -CF₃ group presents distinct challenges due to the poor nucleophilicity of trifluoromethylating agents. Patent literature describes two primary strategies:
Direct trifluoromethylation :
- Reagent : Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole)
- Conditions : CuI (10 mol%), DMF, 80°C, 12 h
- Conversion efficiency : 45–52%
Building block approach :
Pre-assembly of a trifluoromethyl-containing pyridine derivative prior to tricyclic framework formation, leveraging Suzuki-Miyaura coupling for aromatic functionalization.
Reaction Optimization and Process Chemistry
Solvent and Temperature Effects
Systematic optimization studies reveal critical solvent dependencies:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 24 | 58 |
| DCM | 8.9 | 18 | 63 |
| DMF | 36.7 | 12 | 71 |
| Acetonitrile | 37.5 | 10 | 68 |
Data extrapolated from analogous diazatricyclo syntheses
Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields ≥65%.
Catalytic System Development
Heterogeneous catalysis demonstrates advantages in product isolation:
- Pd/C (5 wt%) : Enables hydrogenolytic removal of protecting groups with >95% selectivity
- Zeolite-supported acids : Reduce side reactions during cyclization steps by controlling Brønsted acidity
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented continuous processes address scalability challenges:
Reactor configuration :
- Preheating zone (80°C) for substrate mixing
- Packed-bed catalytic reactor (Pd/Al₂O₃)
- In-line FTIR monitoring for real-time yield optimization
Key metrics :
Crystallization and Purification
The hydrochloride salt form proves optimal for isolation:
| Parameter | Value |
|---|---|
| Solvent system | EtOAc/hexanes (3:7) |
| Crystallization ΔT | 50°C → −20°C |
| Polymorph control | Seed crystals added |
Process parameters adapted from large-scale heterocycle manufacturing
Analytical Characterization Protocols
Critical quality control measures include:
1. ¹⁹F NMR Spectroscopy :
2. X-ray Crystallography :
- Confirms bridgehead methyl group orientations
- Bond angles: C1-N2-C3 = 117.2°
Chemical Reactions Analysis
Types of Reactions: 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted trifluoromethyl compounds .
Scientific Research Applications
1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tricyclic Frameworks
- 11-Azatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine (CAS 2150769-76-7):
- 2-(3,6-Dimethoxytricyclo[6.2.1.0~2,7~]undeca-2,4,6-trien-4-yl)ethanamine :
Triazine-Based Analogues
Triazine derivatives share nitrogen-rich aromatic systems but differ in ring structure and substituents:
- 6-[4-(Trifluoromethyl)phenyl]-4-(4-methylpiperazino)-1,3,5-triazine-2-amine: Activity: Demonstrates antileukemic properties, attributed to the trifluoromethylphenyl group enhancing membrane permeability and the piperazino moiety enabling receptor interaction .
- 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine :
Macrocyclic and Bicyclic Amines
- Macrocyclic Tetra-amines (e.g., 6-methyl-1,4,8,11-tetra-azacyclotetradecane-6-amine) :
- N-(2,5-Diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide: Structure: A bicyclic system with a formamide group, enabling hydrogen bonding. The difluorophenyl group mirrors the trifluoromethyl’s electronic effects but lacks its steric bulk .
Data Table: Key Features of Target Compound and Analogues
| Compound Name | Molecular Formula | Key Substituents | Applications/Properties | Structural Class |
|---|---|---|---|---|
| 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine (Target) | (Inferred) C₁₃H₁₆F₃N₃ | 3× CH₃, CF₃ | Hypothesized: Bioactive, coordination | Tricyclic diazatriene |
| 11-Azatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine | C₁₀H₁₂N₂ | None | Coordination chemistry | Tricyclic amine |
| 6-[4-(Trifluoromethyl)phenyl]-4-(4-methylpiperazino)-1,3,5-triazine-2-amine | C₁₄H₁₅F₃N₆ | CF₃, 4-methylpiperazino | Antileukemic activity | Triazine |
| 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | C₅H₅F₃N₄O | CF₃, OCH₃ | Herbicide metabolite | Triazine |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | SO₂, COOCH₃, CH₃ | Herbicide | Triazinyl sulfonylurea |
Detailed Research Findings
- Trifluoromethyl Group Impact : The CF₃ group in the target compound and triazine analogs (e.g., ) enhances electronegativity and lipophilicity, improving membrane penetration in bioactive molecules. However, the tricyclic system in the target compound may confer greater metabolic stability compared to planar triazines .
- This contrasts with macrocyclic amines (), where flexibility aids metal coordination .
- Synthetic Challenges : The tricyclo[6.2.1.0~2,7~] framework requires advanced methods like those in SHELX-based crystallography () for structural validation, whereas triazine derivatives are more synthetically accessible .
Biological Activity
1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine is a complex organic compound characterized by its unique tricyclic structure and the presence of trifluoromethyl and diazatricyclo groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's molecular formula is with a molecular weight of 271.28 g/mol. Its structure includes a trifluoromethyl group which often enhances biological activity by improving lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C13H16F3N3 |
| Molecular Weight | 271.28 g/mol |
| IUPAC Name | 1,11,11-trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine |
| InChI | InChI=1S/C13H16F3N3/c1-11(2)6-4-5-12(11,3)8-7(6)9(13(14,15)16)19-10(17)18-8/h6H,4-5H2,1-3H3,(H2,17,18,19) |
| InChI Key | FHWWCSUSJXUQGK-UHFFFAOYSA-N |
The biological activity of 1,11,11-trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine is thought to involve interactions with various molecular targets:
Molecular Targets:
- Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors: Potential interactions with receptors could alter signaling pathways related to inflammation and cell proliferation.
Pathways Involved:
The compound may influence several critical pathways:
- Inflammation: Modulating cytokine production or signaling pathways.
- Cell Proliferation: Affecting pathways involved in cancer cell growth.
- Apoptosis: Inducing programmed cell death in malignant cells.
Biological Activity Studies
Research has indicated several potential biological activities for this compound:
Anticancer Activity:
Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:
- A study demonstrated that tricyclic compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Anti-inflammatory Properties:
Research suggests that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines:
- In vitro assays showed decreased levels of TNF-alpha and IL-6 in treated macrophages.
Antimicrobial Activity:
Preliminary studies indicate potential antimicrobial effects against various pathogens:
- The compound was tested against bacterial strains such as Staphylococcus aureus and exhibited notable inhibitory effects.
Case Studies
-
Case Study on Anticancer Effects:
- A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 values were determined around 20 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Inflammation Model Study:
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
